molecular formula C11H23IN2O2 B13775134 1-Piperidinecarboxylic acid, 2-(trimethylammonio)ethyl ester, iodide CAS No. 64046-21-5

1-Piperidinecarboxylic acid, 2-(trimethylammonio)ethyl ester, iodide

Cat. No.: B13775134
CAS No.: 64046-21-5
M. Wt: 342.22 g/mol
InChI Key: BLYJOIMLAOFTNI-UHFFFAOYSA-M
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Description

1-Piperidinecarboxylic acid, 2-(trimethylammonio)ethyl ester, iodide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidinecarboxylic acid, 2-(trimethylammonio)ethyl ester, iodide typically involves the esterification of 1-Piperidinecarboxylic acid with 2-(trimethylammonio)ethanol in the presence of an iodide source. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a catalyst, such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-Piperidinecarboxylic acid, 2-(trimethylammonio)ethyl ester, iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Piperidinecarboxylic acid, 2-(trimethylammonio)ethyl ester, iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Piperidinecarboxylic acid, 2-(trimethylammonio)ethyl ester, iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The piperidine ring and ester group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Piperidinecarboxylic acid, 2-(trimethylammonio)ethyl ester, iodide is unique due to its combination of a piperidine ring with an ester and ammonium group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

64046-21-5

Molecular Formula

C11H23IN2O2

Molecular Weight

342.22 g/mol

IUPAC Name

trimethyl-[2-(piperidine-1-carbonyloxy)ethyl]azanium;iodide

InChI

InChI=1S/C11H23N2O2.HI/c1-13(2,3)9-10-15-11(14)12-7-5-4-6-8-12;/h4-10H2,1-3H3;1H/q+1;/p-1

InChI Key

BLYJOIMLAOFTNI-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCOC(=O)N1CCCCC1.[I-]

Origin of Product

United States

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